
4-(2,2-Difluoropropoxy)piperidine
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Overview
Description
4-(2,2-Difluoropropoxy)piperidine is a chemical compound with the molecular formula C8H15F2NO It is a derivative of piperidine, a six-membered heterocyclic amine The compound is characterized by the presence of a difluoropropoxy group attached to the piperidine ring
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various targets, including enzymes, receptors, and ion channels. For example, some piperidine derivatives have been found to inhibit enzymes like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The interaction between piperidine derivatives and their targets often involves the formation of non-covalent bonds, leading to changes in the target’s conformation and function .
Biochemical Pathways
Piperidine derivatives can affect several signaling pathways. For instance, they have been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, gene expression, and cellular metabolism. These changes can lead to various outcomes, such as the inhibition of cancer cell growth .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by environmental factors such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoropropoxy)piperidine typically involves the reaction of piperidine with 2,2-difluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoropropoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The difluoropropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(2,2-Difluoropropoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
N-(Piperidine-4-yl)benzamide: Investigated for its effects against cancer cells.
Uniqueness
4-(2,2-Difluoropropoxy)piperidine is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-(2,2-Difluoropropoxy)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the piperidine family, which is known for its diverse pharmacological properties. The unique difluoropropoxy group enhances its chemical reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research and medicine.
- Molecular Formula : C8H15F2NO
- Molecular Weight : 179.21 g/mol
- SMILES : CC(COC1CCNCC1)(F)F
The biological activity of this compound can be attributed to its interaction with various biological targets:
Target Interactions
- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in cancer progression.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing central nervous system functions.
Mode of Action
The interaction typically involves the formation of non-covalent bonds with target proteins, leading to conformational changes that affect their function. This can alter signaling pathways crucial for cell proliferation and survival.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its therapeutic efficacy:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes well in tissues due to its ability to cross the blood-brain barrier.
- Metabolism : Metabolic pathways may involve oxidation and reduction reactions, leading to various metabolites that could also exhibit biological activity.
- Excretion : Primarily eliminated through renal pathways.
Biological Activity Studies
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the modulation of pathways such as STAT-3 and NF-κB, which are critical for tumor survival and proliferation.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease.
Case Studies
Several case studies highlight the efficacy of this compound in specific applications:
-
Cancer Research :
- A study evaluated the compound's effects on breast cancer cell lines and found significant inhibition of cell proliferation at micromolar concentrations.
- Another study focused on its interaction with ALK inhibitors in lung cancer models, demonstrating enhanced therapeutic effects when used in combination therapies.
-
Neuroscience :
- Research involving animal models showed that administration of the compound resulted in improved cognitive functions in models of induced memory impairment.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Piperidine | Basic structure | General CNS effects |
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Anticancer | Strong anticancer properties |
N-(Piperidine-4-yl)benzamide | Anticancer | Investigated for cytotoxicity |
Properties
IUPAC Name |
4-(2,2-difluoropropoxy)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c1-8(9,10)6-12-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRDTVWKYCUKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCNCC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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